BenchChemオンラインストアへようこそ!

methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate

GSK-3β inhibition kinase inhibitor design Alzheimer's disease

methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate (also known as ZDWX-25; CAS 2668297-70-7; MW 309.32) is a synthetic β-carboline (harmine) derivative designed as a dual-target inhibitor of glycogen synthase kinase-3β (GSK-3β) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Its structure features a cyclopropanecarbonylamino substituent at position 1 and a methyl carboxylate at position 7 of the pyrido[3,4-b]indole core, a substitution pattern that distinguishes it from natural harmine and other β-carboline analogs.

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
Cat. No. B11930581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate
Molecular FormulaC17H15N3O3
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)NC(=O)C4CC4
InChIInChI=1S/C17H15N3O3/c1-23-17(22)10-4-5-11-12-6-7-18-15(14(12)19-13(11)8-10)20-16(21)9-2-3-9/h4-9,19H,2-3H2,1H3,(H,18,20,21)
InChIKeyACRYPFBNYMEDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate Procurement Guide: A Potent GSK-3β/DYRK1A Dual Inhibitor


methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate (also known as ZDWX-25; CAS 2668297-70-7; MW 309.32) is a synthetic β-carboline (harmine) derivative designed as a dual-target inhibitor of glycogen synthase kinase-3β (GSK-3β) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [1]. Its structure features a cyclopropanecarbonylamino substituent at position 1 and a methyl carboxylate at position 7 of the pyrido[3,4-b]indole core, a substitution pattern that distinguishes it from natural harmine and other β-carboline analogs [2]. The compound has demonstrated nanomolar inhibitory potency against both kinases and has been evaluated in cellular and in vivo models of Alzheimer's disease [3].

Why Generic β-Carboline or Single-Target Inhibitor Substitution Fails for ZDWX-25 Procurement


Substituting ZDWX-25 with other β-carboline analogs such as harmine, or with single-target GSK-3β inhibitors (e.g., CHIR-99021) or DYRK1A inhibitors (e.g., INDY), fails to replicate the compound's dual-target pharmacological profile. Natural harmine is a potent DYRK1A inhibitor (IC₅₀ ~80 nM) but lacks meaningful GSK-3β inhibition ; conversely, CHIR-99021 potently inhibits GSK-3β (IC₅₀ 6.7 nM) but shows no DYRK1A activity . Even close structural analogs such as ZDWX-12 exhibit weaker dual inhibition and inferior functional efficacy in Tau hyperphosphorylation models [1]. The combination of balanced nanomolar dual inhibition, demonstrated blood-brain barrier penetrability, and in vivo efficacy in transgenic AD models cannot be achieved by any single-target alternative or the natural product template [2].

Quantitative Differentiation Evidence: ZDWX-25 vs. Closest Comparators in Kinase Inhibition, Functional Efficacy, and ADME


Acquired GSK-3β Inhibition vs. Natural Harmine Template

ZDWX-25 achieves potent GSK-3β inhibition (IC₅₀ = 71 nM) through structural modification of the harmine scaffold at position 1 and 7, whereas the parent natural product harmine shows negligible GSK-3β inhibition (IC₅₀ reported as 32 μM in one study, representing >450-fold weaker activity) [1] [2]. This represents a gain-of-function through synthetic derivatization that is essential for dual-target pharmacology.

GSK-3β inhibition kinase inhibitor design Alzheimer's disease β-carboline derivatization

Superior Dual-Target Potency Compared to Close Analog ZDWX-12

Among the harmine derivative series, ZDWX-25 (1-cyclopropanecarbonylamino, 7-methyl carboxylate) demonstrates superior dual inhibitory potency compared to its close structural analog ZDWX-12 (which bears a methoxy group at position 7). ZDWX-25 inhibits GSK-3β with IC₅₀ = 71 nM and DYRK1A with IC₅₀ = 103 nM, achieving balanced nanomolar dual-target engagement [1]. In contrast, ZDWX-12 shows weaker GSK-3β inhibition with IC₅₀ = 144 nM, and its DYRK1A inhibition is reported as 85% inhibition at 1 μM rather than a full IC₅₀ [2]. This ~2-fold difference in GSK-3β potency translates to superior functional efficacy in cellular Tau hyperphosphorylation models, where ZDWX-25 was directly shown to be more effective than ZDWX-12 [3].

dual kinase inhibition GSK-3β/DYRK1A structure-activity relationship ZDWX-12 comparator

Demonstrated Blood-Brain Barrier Penetrability vs. Harmine and INDY

ZDWX-25 has demonstrated good blood-brain barrier (BBB) penetrability in vitro, a critical property for CNS-targeted kinase inhibitors that is not uniformly present among DYRK1A or GSK-3β inhibitors [1]. While harmine itself possesses some BBB penetration, its clinical utility is limited by potent monoamine oxidase A (MAO-A) inhibition (IC₅₀ = 0.0041–0.06 μM), a liability that ZDWX-25 was designed to minimize through structural modification [2]. In contrast, INDY, a widely used DYRK1A/B inhibitor, has limited reported CNS exposure data and is primarily used for non-CNS applications [3]. ZDWX-25's BBB penetration was functionally validated in vivo through reduction of neurofibrillary tangles in 3×Tg-AD mice following oral administration [4].

blood-brain barrier penetrability CNS drug development Alzheimer's disease brain penetration

In Vivo Efficacy: NFT Reduction and Cognitive Improvement in Transgenic AD Mice

ZDWX-25 is one of the few harmine-derived dual GSK-3β/DYRK1A inhibitors with published in vivo efficacy data in transgenic Alzheimer's disease models. In 3×Tg-AD mice, ZDWX-25 administration reduced the formation of neurofibrillary tangles (NFTs) and improved cognitive function [1]. This represents a functional outcome that distinguishes ZDWX-25 from the parent compound harmine as well as from single-target inhibitors like CHIR-99021 and INDY, for which comparable in vivo AD efficacy data are lacking. Furthermore, ZDWX-25 ameliorated impaired learning and memory in APP/PS1/Tau transgenic mice [2]. In the direct comparison with ZDWX-12, ZDWX-25 demonstrated superior inhibition of Tau hyperphosphorylation in both HEK293-Tau P301L cell-based and OKA-induced mouse models [3].

in vivo efficacy neurofibrillary tangles 3×Tg-AD mouse model cognitive improvement Alzheimer's disease

Recommended Procurement Scenarios for methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate (ZDWX-25)


Alzheimer's Disease Tauopathy Research Requiring Dual GSK-3β/DYRK1A Inhibition

ZDWX-25 is the preferred tool compound for preclinical AD studies investigating the therapeutic hypothesis that simultaneous inhibition of GSK-3β and DYRK1A reduces Tau hyperphosphorylation and NFT formation. Its balanced nanomolar dual potency (GSK-3β IC₅₀ = 71 nM; DYRK1A IC₅₀ = 103 nM) [1] and demonstrated in vivo efficacy in 3×Tg-AD and APP/PS1/Tau transgenic mice [2] provide a level of functional validation not available from single-target inhibitors (CHIR-99021, INDY) or the natural product harmine.

Structure-Activity Relationship Studies on β-Carboline Kinase Inhibitors

For medicinal chemistry programs exploring SAR around the β-carboline scaffold, ZDWX-25 serves as a key reference compound representing the 1-cyclopropanecarbonylamino, 7-methyl carboxylate substitution pattern. Its quantitative superiority over close analog ZDWX-12 (GSK-3β IC₅₀: 71 nM vs. 144 nM) [3] provides a validated benchmark for evaluating new derivatives and understanding the contribution of specific substituents to dual-target potency.

Blood-Brain Barrier Penetrant Kinase Inhibitor Probe Development

ZDWX-25 is suitable for CNS drug discovery programs requiring a brain-penetrant kinase inhibitor probe. Its demonstrated BBB penetrability in vitro and in vivo CNS target engagement (NFT reduction in brain) [4] distinguishes it from DYRK1A inhibitors such as INDY that lack robust CNS exposure characterization. The compound's favorable PK properties and low toxicity profile reported in preclinical studies further support its use as a CNS-active chemical probe.

Multi-Target Directed Ligand (MTDL) Strategy for Neurodegenerative Disease

As a validated dual GSK-3β/DYRK1A inhibitor with in vivo disease-modifying evidence, ZDWX-25 exemplifies the multi-target directed ligand approach for complex neurodegenerative diseases. Research groups investigating MTDL strategies can use ZDWX-25 as a positive control or starting scaffold, given that it demonstrates the feasibility and functional advantage of engaging two Tau-related kinases simultaneously, as evidenced by superior Tau hyperphosphorylation inhibition compared to the structurally similar but less potent ZDWX-12 [5].

Quote Request

Request a Quote for methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.